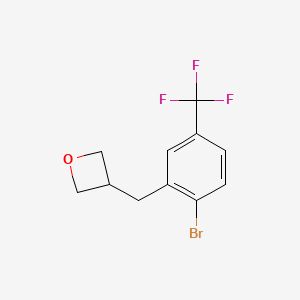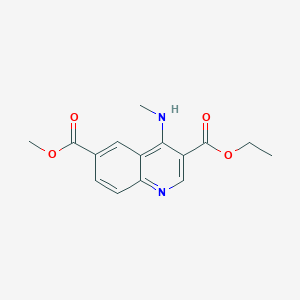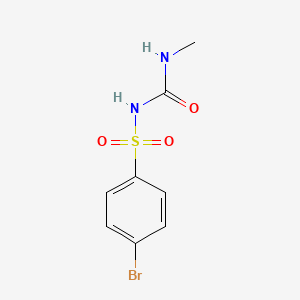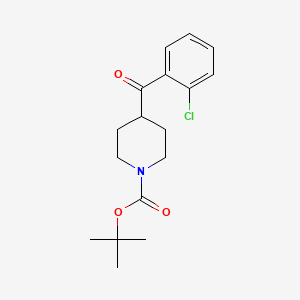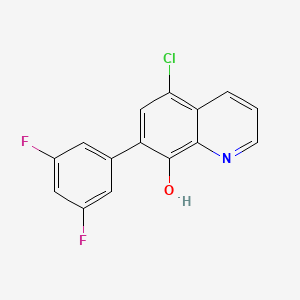
tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat: ist eine organische Verbindung, die zur Klasse der Dioxane gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine tert-Butylgruppe, eine Benzyloxyethylgruppe und einen Dioxanring umfasst. Sie wird in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendung in der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat erfolgt typischerweise in mehreren Schritten. Der Prozess beginnt mit der Herstellung des Dioxanrings, gefolgt von der Einführung der Benzyloxyethylgruppe und der tert-Butylgruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Geräte umfassen. Der Prozess ist optimiert, um die Ausbeute zu maximieren und Abfall zu minimieren. Sicherheitsprotokolle werden strikt befolgt, um mit den beteiligten Chemikalien und Reaktionsbedingungen umzugehen.
Chemische Reaktionsanalyse
Reaktionstypen: tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren, aber sie beinhalten typischerweise die Verwendung von Nukleophilen oder Elektrophilen.
Hauptsächlich gebildete Produkte: Die aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat als Reagenz in verschiedenen organischen Synthesereaktionen verwendet. Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um ihre Auswirkungen auf verschiedene biologische Systeme zu untersuchen. Sie kann verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.
Medizin: In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um neue Medikamente zu entwickeln.
Industrie: In der Industrie wird tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat bei der Herstellung verschiedener chemischer Produkte verwendet. Seine einzigartige Struktur macht es wertvoll für die Herstellung spezialisierter Materialien.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und eine Kaskade biochemischer Ereignisse auslösen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of nucleophiles or electrophiles.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on different biological systems. It may be used to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-cyanoacetat
- tert-Butyl-(cyanomethyl)carbamate
Vergleich: Während tert-Butyl-2-((4R,6R)-6-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetat einige strukturelle Ähnlichkeiten mit diesen Verbindungen aufweist, ist es in seinen spezifischen funktionellen Gruppen und seinem Dioxanring einzigartig. Diese Einzigartigkeit verleiht ihm unterschiedliche chemische Eigenschaften und Reaktivität, wodurch es für spezielle Anwendungen in Forschung und Industrie geeignet ist.
Eigenschaften
Molekularformel |
C21H32O5 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-(2-phenylmethoxyethyl)-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C21H32O5/c1-20(2,3)26-19(22)14-18-13-17(24-21(4,5)25-18)11-12-23-15-16-9-7-6-8-10-16/h6-10,17-18H,11-15H2,1-5H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
DRDTYIQRNOSEMB-QZTJIDSGSA-N |
Isomerische SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






